N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide
Description
The compound N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide features a pyrrolidine core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide moiety linked to a 3-methoxypropyl chain. Key structural elements include:
- 2,5-Dimethylbenzenesulfonyl group: Enhances lipophilicity and may influence electronic properties for catalytic or biological interactions.
- Ethanediamide group: A diamide structure capable of acting as a bidentate ligand or hydrogen-bond donor.
- 3-Methoxypropyl chain: Likely improves solubility due to the ether oxygen.
Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-14-7-8-15(2)17(12-14)28(25,26)22-10-4-6-16(22)13-21-19(24)18(23)20-9-5-11-27-3/h7-8,12,16H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQQEOWBWKLEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Oxalamide Formation: The final step involves the formation of the oxalamide moiety through a condensation reaction between an amine and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Functional Groups : Benzamide, tertiary alcohol (N,O-bidentate directing group).
- Key Differences: The target compound’s ethanediamide group offers two amide bonds vs. The 2,5-dimethylbenzenesulfonyl group in the target may increase steric bulk and electron-withdrawing effects compared to the 3-methylbenzoyl group in .
- Applications : ’s compound is used in metal-catalyzed C–H functionalization due to its directing group. The target’s diamide and sulfonyl groups could similarly facilitate catalysis but with altered selectivity .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Functional Groups: Benzenesulfonamide, pyrazolopyrimidine, chromenone, fluorophenyl.
- Key Differences: The target’s pyrrolidine-sulfonyl group contrasts with ’s fused pyrazolopyrimidine and chromenone systems, which confer rigidity and aromaticity. ’s fluorophenyl groups enhance lipophilicity, whereas the target’s 3-methoxypropyl may improve aqueous solubility.
- The target’s sulfonyl and diamide groups could similarly target enzymes but with distinct binding modes .
Pharmacological and Mechanistic Insights
- : The N,O-bidentate directing group facilitates regioselective C–H activation. The target’s ethanediamide could similarly coordinate metals but with variable geometry due to its two amide bonds .
- : Fluorine substituents and sulfonamide groups are common in drug design for metabolic stability and target binding. The target’s 3-methoxypropyl chain may reduce toxicity compared to fluorophenyl groups .
Biological Activity
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrolidine ring substituted with a sulfonyl group and an ethanediamide moiety. The structural complexity suggests multiple interaction points with biological targets.
Structural Formula
- IUPAC Name : this compound
- Molecular Weight : 450.56 g/mol
Anticancer Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : In vitro studies on derivatives of this compound demonstrated cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Caspase activation |
| HT-29 (Colon) | 12.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways.
Research Findings : A study reported that related sulfonamide compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cell signaling pathways, influencing cellular responses.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through mitochondrial dysfunction and oxidative stress.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while the compound exhibits promising biological activity, it also presents potential toxicity concerns, particularly at higher concentrations.
Toxicity Profile :
- Acute Toxicity : Studies suggest moderate toxicity levels in animal models.
- Chronic Exposure : Long-term exposure may lead to liver and kidney damage based on preliminary data.
Q & A
[Basic] How can researchers optimize the synthesis yield of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide?
Methodological Answer:
The synthesis involves sulfonylation of the pyrrolidine ring followed by amidation. Key steps include:
- Sulfonylation : Use 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to functionalize the pyrrolidine nitrogen. Temperature control (0–5°C) minimizes side reactions .
- Amidation : Employ coupling agents like EDC/HOBt in anhydrous DMF to link the sulfonylated pyrrolidine to the ethanediamide moiety. Solvent purity and inert atmospheres (N₂) improve reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water enhances final purity (>95%) .
[Basic] What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the presence of sulfonyl (δ 2.4–3.1 ppm for methyl groups), pyrrolidine (δ 3.5–4.0 ppm for CH₂), and methoxypropyl (δ 3.3 ppm) moieties .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) verifies molecular weight (calculated: ~450–470 g/mol) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry of the pyrrolidine ring and confirms sulfonamide geometry .
[Advanced] How can researchers design experiments to evaluate its biological activity against enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonamide/pyrrolidine-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases) using computational docking (AutoDock Vina, PDB structures) .
- Assay Design :
- Kinetic Assays : Measure IC₅₀ via fluorogenic substrate hydrolysis (e.g., fluorescein-conjugated substrates) under physiological pH .
- Thermal Shift Assay : Monitor enzyme stability (ΔTₘ) upon compound binding using SYPRO Orange dye .
- Control Strategies : Include known inhibitors (e.g., acetazolamide) and validate results with orthogonal methods (SPR for binding affinity) .
[Advanced] How should contradictions in solubility and stability data be resolved?
Methodological Answer:
- Solubility Profiling :
- Test in multiple solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy (λmax ~260 nm) .
- Compare experimental data with computational predictions (LogP via ChemAxon) .
- Stability Studies :
- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Identify degradation products via LC-MS/MS and adjust storage conditions (e.g., desiccated, -20°C) .
- Orthogonal Validation : Cross-reference results with differential scanning calorimetry (DSC) for thermal behavior .
[Advanced] What strategies are effective for resolving stereochemical ambiguities in the pyrrolidine-sulfonamide core?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers and assign configurations via optical rotation .
- Dynamic NMR : Analyze variable-temperature ¹H NMR (400 MHz, -40°C to 25°C) to detect restricted rotation in the sulfonamide group .
- Computational Modeling : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
[Basic] What synthetic intermediates require stringent purity control, and how?
Methodological Answer:
- Key Intermediates :
- 1-(2,5-Dimethylbenzenesulfonyl)pyrrolidine-2-carbaldehyde: Monitor aldehyde content via Schiff base formation (UV-Vis at 340 nm) .
- N-(3-Methoxypropyl)ethanediamide: Ensure <2% residual ethyl acetate via GC-MS headspace analysis .
- Quality Control :
- Set purity thresholds (>98% by HPLC) for intermediates.
- Use preparative TLC (silica gel 60 F₂₅₄) for small-scale purification .
[Advanced] How can structure-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer:
- Analog Synthesis :
- Vary sulfonyl substituents (e.g., 2,4-dimethyl vs. 2,5-dimethyl) to assess steric effects .
- Modify the methoxypropyl chain (e.g., ethoxybutyl) to study hydrophobicity .
- Biological Testing :
- Use parallel artificial membrane permeability assays (PAMPA) for logD/logP correlations .
- Corrogate cytotoxicity (MTT assay) with target enzyme inhibition to identify selective analogs .
[Advanced] What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- Metabolism Prediction :
- Use SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfonamide hydrolysis, pyrrolidine oxidation) .
- Validate with CYP450 docking (CYP3A4, CYP2C9) in MOE software .
- In Vitro Validation :
- Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
